4-(4-CHLOROBENZENESULFONYL)PHENOL
Overview
Description
4-(4-CHLOROBENZENESULFONYL)PHENOL is an organic compound characterized by the presence of a phenol group substituted with a 4-chloro-benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)PHENOL typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chlorosulfonic acid and phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZENESULFONYL)PHENOL undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid, sulfuric acid, and halogens.
Nucleophilic Substitution: Reagents such as sodium hydroxide and amines are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro derivatives and halogenated compounds.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Scientific Research Applications
4-(4-CHLOROBENZENESULFONYL)PHENOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)PHENOL involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound acts as an electrophile, facilitating the substitution of hydrogen atoms on aromatic rings.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-CHLOROBENZENESULFONYL)PHENOL.
4-Nitrobenzenesulfonyl chloride: Similar in structure but contains a nitro group instead of a chloro group.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a chloro group.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFASIQLVFCSCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322062 | |
Record name | 4-(4-chloro-benzenesulfonyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-67-7 | |
Record name | NSC400308 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-chloro-benzenesulfonyl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorobenzenesulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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